Product packaging for 5-Bromo-2-nitrobenzotrifluoride(Cat. No.:CAS No. 344-38-7)

5-Bromo-2-nitrobenzotrifluoride

Cat. No.: B1266206
CAS No.: 344-38-7
M. Wt: 270 g/mol
InChI Key: ZHLYHEDQTJZYFI-UHFFFAOYSA-N
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Description

Structural Features and Electrophilic/Nucleophilic Characteristics in Aromatic Systems

The structure of 5-Bromo-2-nitrobenzotrifluoride is characterized by a benzene (B151609) ring substituted with three functional groups that profoundly influence its electronic properties. The nitro (-NO₂) group and the trifluoromethyl (-CF₃) group are powerful electron-withdrawing groups. numberanalytics.comwikipedia.orgwikipedia.org This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density in the benzene ring makes it less susceptible to attack by electrophiles. wikipedia.orgnih.gov When such reactions do occur, the strong directing effect of the nitro group generally channels incoming electrophiles to the meta position relative to itself. numberanalytics.comnih.gov

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and trifluoromethyl groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. numberanalytics.com This significantly facilitates the displacement of a leaving group on the ring by a nucleophile. The bromine atom, being a good leaving group, can be readily substituted in nucleophilic aromatic substitution reactions. acs.orgboulingchem.com

This dual character—resistance to electrophilic attack and susceptibility to nucleophilic attack—makes this compound a highly specific and valuable reagent in synthetic organic chemistry.

Importance of Bromine, Nitro, and Trifluoromethyl Functionalities in Advanced Chemical Synthesis and Material Science

The combination of bromine, nitro, and trifluoromethyl groups on a single aromatic scaffold provides a powerful toolkit for chemists. Each functional group offers distinct advantages that are highly sought after in advanced synthesis and material science.

Functional GroupKey Properties and Roles in Synthesis & MaterialsSource(s)
Bromine (-Br) Excellent leaving group in nucleophilic substitution; Precursor for organometallic reagents (e.g., Grignard); Used in cross-coupling reactions to form C-C bonds. acs.orgyoutube.comnih.gov
Nitro (-NO₂) Strong electron-withdrawing group; Activates the ring for nucleophilic substitution; Can be reduced to an amine (-NH₂) group, a versatile handle for further functionalization. numberanalytics.comwikipedia.orgfiveable.menumberanalytics.com
Trifluoromethyl (-CF₃) Increases lipophilicity and metabolic stability in drug molecules; Acts as a bioisostere for other groups (e.g., methyl, chloro); Enhances thermal and chemical stability in materials. wikipedia.orgmdpi.comscilit.comnih.gov

The bromine atom serves as a versatile handle for further molecular elaboration. Aryl bromides are classical precursors for a wide range of organic transformations, including the formation of organometallic reagents and participation in transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov

The nitro group is not only crucial for activating the ring towards nucleophilic substitution but can also be chemically transformed. numberanalytics.comwikipedia.org Its reduction to an amino group is a particularly important reaction, opening pathways to the synthesis of dyes, and complex heterocyclic systems often found in pharmaceuticals. fiveable.menumberanalytics.com

Overview of Research Directions and Interdisciplinary Applications

The unique chemical properties of this compound make it a valuable starting material and building block across several scientific disciplines. Research involving this compound is primarily directed towards leveraging its distinct reactivity for the synthesis of high-value products.

Pharmaceutical and Agrochemical Synthesis: A major application of this compound is as a key intermediate in the production of pharmaceuticals and agrochemicals. guidechem.comnbinno.com The trifluoromethyl group is a common feature in many modern drugs and pesticides, and this compound provides a convenient scaffold for introducing this and other necessary functionalities. nbinno.comwikipedia.org It is used in the development of anti-inflammatory and analgesic drugs, as well as herbicides and pesticides. nbinno.combloomtechz.com

Material Science: Research has indicated its use as a precursor in the synthesis of liquid crystals. google.com The rigid aromatic core combined with the polarizable bromine and electron-withdrawing groups can be exploited to design molecules with specific mesophase properties required for display technologies.

Dye Chemistry: The presence of a nitroaromatic system, which can be converted to a chromophoric amino group, makes it a useful intermediate in the synthesis of specialized dyes and pigments. guidechem.comnumberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF3NO2 B1266206 5-Bromo-2-nitrobenzotrifluoride CAS No. 344-38-7

Properties

IUPAC Name

4-bromo-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLYHEDQTJZYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187970
Record name 5-Bromo-2-nitrobenzotrifluoride
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Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344-38-7
Record name 5-Bromo-2-nitrobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2-nitrobenzotrifluoride
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Record name 5-Bromo-2-nitrobenzotrifluoride
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Synthetic Methodologies and Process Optimization for 5 Bromo 2 Nitrobenzotrifluoride

Established Synthetic Routes and Reaction Cascades

The traditional synthesis of 5-Bromo-2-nitrobenzotrifluoride often relies on a multi-step sequence involving the nitration of a trifluoromethylated benzene (B151609) derivative followed by bromination, or vice versa. The specific pathway chosen is often dictated by the directing effects of the substituents on the aromatic ring. libretexts.org

Nitration Strategies for Trifluoromethylated Benzene Derivatives

The introduction of a nitro group (NO₂) onto a benzene ring substituted with a trifluoromethyl group (-CF₃) is a critical step in many synthetic routes. The trifluoromethyl group is strongly electron-withdrawing and a meta-director in electrophilic aromatic substitution reactions. vapourtec.com Therefore, the nitration of 3-bromobenzotrifluoride (B45179) is a common strategy to introduce the nitro group at the desired position.

Typically, nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. vapourtec.compolimi.it The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. beilstein-journals.org The reaction conditions, such as temperature and reactant concentrations, must be carefully controlled to achieve the desired regioselectivity and minimize the formation of byproducts. google.comgoogle.com For instance, the nitration of m-chlorobenzotrifluoride is carried out in a mixed acid system at temperatures ranging from 0 to 100°C to produce 5-chloro-2-nitrobenzotrifluoride. google.com

Starting MaterialReagentsProductYieldReference
m-chlorobenzotrifluorideConcentrated H₂SO₄, Concentrated HNO₃5-chloro-2-nitrobenzotrifluoride- google.com
3-methyl benzotrifluoride (B45747)98% HNO₃2-nitro-3-methyl benzotrifluoride- google.com

Bromination Techniques for Aromatic Systems

The introduction of a bromine atom onto the aromatic ring can be accomplished through electrophilic aromatic bromination. The choice of brominating agent and catalyst is crucial for achieving high yields and selectivity. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), or a protic acid.

For example, 3-nitrobenzotrifluoride (B1630513) can be brominated using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in the presence of sulfuric acid to yield 3-bromo-5-nitrobenzotrifluoride (B1277238) with a high yield of 89.6%. chemicalbook.com In another approach, 5-amino-2-nitrobenzotrifluoride is treated with bromine in a suitable solvent to produce 2-nitro-4-bromo-5-aminobenzotrifluoride. google.comgoogle.com

Starting MaterialReagentsProductYieldReference
3-nitrobenzotrifluoride1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, H₂SO₄3-bromo-5-nitrobenzotrifluoride89.6% chemicalbook.com
5-amino-2-nitrobenzotrifluorideBromine2-nitro-4-bromo-5-aminobenzotrifluoride- google.comgoogle.com

Multi-step Reaction Sequences for Target Compound Formation

The synthesis of this compound often involves a carefully orchestrated sequence of reactions to ensure the correct placement of the substituents. One common industrial route starts with m-chlorobenzotrifluoride and proceeds through four main steps: google.comgoogle.com

Nitration: The starting material is nitrated to introduce the nitro group, yielding 5-chloro-2-nitrobenzotrifluoride. google.comgoogle.com

Ammoniation: The chloro group is then displaced by an amino group through a reaction with ammonia, forming 2-nitro-5-aminobenzotrifluoride. google.comgoogle.com

Bromination: The amino-substituted intermediate is then brominated to introduce the bromine atom, resulting in 2-nitro-4-bromo-5-aminobenzotrifluoride. google.comgoogle.com

Deamination: Finally, the amino group is removed via a deamination reaction, typically using a nitrite (B80452) ester such as tert-butyl nitrite, to yield the final product, 4-bromo-2-nitrobenzotrifluoride (an isomer of the target compound). google.comgoogle.com

Another established pathway begins with 2-chloro-5-nitrobenzotrifluoride, which undergoes an aminolysis reaction to form 2-amido-5-nitrobenzotrifluoride. This intermediate is then subjected to a low-temperature bromination reaction to produce 2-bromo-5-nitrobenzotrifluoride (B1266209). google.com A similar multi-step synthesis starting from m-fluorobenzotrifluoride involves nitration, followed by reduction of the nitro group to an amine, and finally diazotization and bromination to yield 2-bromo-5-fluorobenzotrifluoride. google.com

Novel and Sustainable Synthesis Approaches

Bromodecarboxylation of Nitroarenecarboxylic Acids

Bromodecarboxylation presents an alternative route for the synthesis of brominated nitroaromatics. This method involves the replacement of a carboxylic acid group with a bromine atom. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided search results, the synthesis of related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid from 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) has been reported. nih.gov This suggests the potential for developing a synthetic sequence that incorporates a bromodecarboxylation step.

Continuous-Flow Reactor Systems for Nitration Processes

Continuous-flow chemistry has emerged as a powerful tool for improving the safety and efficiency of highly exothermic reactions like nitration. vapourtec.combeilstein-journals.orgnih.gov The use of microreactors or tubular reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This enhanced control minimizes the risk of runaway reactions and can lead to improved selectivity and yields. vapourtec.com The application of continuous-flow systems to the nitration of benzotrifluoride derivatives offers a promising avenue for the safer and more scalable production of this compound and its precursors. vapourtec.combeilstein-journals.org For example, the continuous nitration of toluene (B28343) has been successfully demonstrated using a nitrating mixture of sulfuric acid and nitric acid, highlighting the potential of this technology. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Nitrobenzotrifluoride

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.org In the case of 5-bromo-2-nitrobenzotrifluoride, the trifluoromethyl (-CF3) and nitro (-NO2) groups significantly activate the benzene (B151609) ring towards nucleophilic attack. libretexts.org These reactions proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Reactivity of Halogen and Nitro Groups with Various Nucleophiles

The benzene ring of this compound features two potential leaving groups for nucleophilic aromatic substitution: the bromo group at the C5 position and the nitro group at the C2 position. The reactivity of these sites is highly dependent on the nature of the attacking nucleophile.

The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups, is crucial for activating the aromatic ring to nucleophilic attack. libretexts.orgmasterorganicchemistry.com These groups help to stabilize the negatively charged Meisenheimer complex formed during the reaction. wikipedia.org The stability of this intermediate is a key factor in determining the reaction rate. The substitution of a nitro group or a halogen atom is influenced by the type of nucleophile used. For instance, "soft" nucleophiles like thiols tend to preferentially displace the nitro group, while "hard" nucleophiles like alkoxides or phenoxides are more likely to displace the halogen atom.

Studies on related compounds, such as 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides, have shown that the relative mobility of the nitro group versus a halogen is influenced by the nucleophile's basicity and the reaction temperature. sci-hub.se For example, with a series of phenols and thiophenols, the displacement of the nitro group versus fluorine was found to be selective depending on these conditions. sci-hub.se

Competitive Nucleophilic Displacement Studies and Selectivity

Competitive studies on similar substrates, such as 3,5-dinitrobenzotrifluoride (B42144) and 3-fluoro-5-nitrobenzotrifluoride, provide insights into the selectivity of nucleophilic displacement. In these systems, the selectivity of displacing a nitro group versus a fluorine atom is dependent on both the nature of the nucleophile and the reaction temperature. sci-hub.se

An interesting observation is that the mobility of the nitro group increases relative to that of fluorine as the reaction temperature rises and as the basicity of the nucleophile decreases. sci-hub.se This suggests an isokinetic relationship, where the selectivity is controlled by entropy at higher temperatures. sci-hub.se For the reaction of 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides with various aryloxide and arylthioxide ions, linear relationships were observed between the difference in Brønsted coefficients and the reciprocal of temperature, as well as the differences in enthalpy and entropy of activation. sci-hub.se

While direct competitive studies on this compound are not detailed in the provided search results, the principles from analogous systems suggest that a similar interplay of factors would govern the selective displacement of the bromo versus the nitro group.

Substituent Effects on Reaction Kinetics

The kinetics of nucleophilic aromatic substitution are profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, significantly accelerate the reaction by stabilizing the anionic Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com

In this compound, the nitro group is ortho to the trifluoromethyl group and meta to the bromo group. The trifluoromethyl group is para to the bromo group. Both the nitro and trifluoromethyl groups are strong electron-withdrawing substituents. Their combined effect makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack.

The trifluoromethyl group, being a strong electron-withdrawing group, will stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex. When a nucleophile attacks the carbon bearing the bromine, the negative charge can be delocalized onto the nitro group and also stabilized by the inductive effect of the trifluoromethyl group. This stabilization lowers the activation energy for the formation of the intermediate, thereby increasing the reaction rate.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom serves as a handle for such transformations, enabling the introduction of a wide variety of substituents.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form new C-C bonds. youtube.com These reactions typically involve an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki) or reaction with an alkene or alkyne (in the case of Heck and Sonogashira), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com

In the context of this compound, the bromine atom can be readily displaced in these reactions. For instance, a Suzuki coupling would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base. The efficiency of such couplings can be influenced by the choice of ligands on the palladium catalyst. uzh.ch

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Key Reagents Product Type
Suzuki Coupling Organoboronic acid/ester Pd catalyst, Base Biaryl or Alkyl/Vinyl-substituted arene
Heck Coupling Alkene Pd catalyst, Base Substituted alkene
Sonogashira Coupling Terminal alkyne Pd catalyst, Cu co-catalyst, Base Arylalkyne

Copper-Mediated Coupling Reactions

Copper-mediated cross-coupling reactions provide an alternative and often complementary approach to palladium-catalyzed methods. rsc.org These reactions are particularly useful for forming C-N, C-O, and C-S bonds. For instance, the Ullmann condensation is a classic copper-mediated reaction for the formation of diaryl ethers.

Recent advancements have shown that copper(II) can catalyze the C-N cross-coupling of bromo-substituted heterocycles with aryl boronic acids. researchgate.net While this specific example is on a different substrate, it highlights the potential for similar copper-mediated transformations with this compound to introduce amine functionalities.

Mechanistic Pathways of Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds are fundamental transformations in organic synthesis, crucial for constructing the molecular frameworks of pharmaceuticals, agrochemicals, and materials. nih.gov In the context of this compound, these reactions often proceed through diverse mechanistic pathways, frequently catalyzed by transition metals. nih.govtue.nl

One common mechanism for C-C bond formation involves transition metal-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively detailed in the provided results, general principles of transition-metal catalysis can be applied. These reactions typically involve a catalytic cycle with steps such as oxidative addition, transmetalation, and reductive elimination.

For carbon-heteroatom bond formation, such as the synthesis of ethers, amines, and thioethers, palladium-catalyzed reactions are prevalent. nih.gov The mechanism generally starts with the oxidative addition of the haloarene (in this case, this compound) to a palladium(0) complex. nih.gov This is followed by reaction with an amine, alcohol, or thiol in the presence of a base to form an arylpalladium-amido, -alkoxo, or -thiolate complex. nih.gov The final step is reductive elimination, which forms the desired C-N, C-O, or C-S bond and regenerates the palladium(0) catalyst. nih.gov

Photocatalysis has also emerged as a powerful tool for constructing carbon-heteroatom bonds, offering alternative mechanistic pathways. universiteitleiden.nlresearchgate.net These reactions can be initiated by electron or energy transfer involving a photocatalyst, or through the formation of photoactive electron donor-acceptor (EDA) complexes. researchgate.net

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to an amino group is a key transformation, as the resulting 5-bromo-2-aminobenzotrifluoride is a valuable synthetic intermediate. The reduction of aromatic nitro compounds can be achieved through various methods, each with its own mechanistic implications. wikipedia.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. wikipedia.orgcommonorganicchemistry.com This process typically involves the use of a metal catalyst and a hydrogen source.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C) commonorganicchemistry.com

Platinum(IV) oxide (PtO₂) wikipedia.org

Raney nickel wikipedia.orgcommonorganicchemistry.com

The general mechanism of catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of the metal catalyst. The nitro group is then sequentially reduced to the corresponding amine. A significant advantage of using Raney nickel is its ability to selectively reduce the nitro group without causing dehalogenation of aromatic halides, which can be a concern with catalysts like Pd/C. commonorganicchemistry.com

A recent study demonstrated the electrochemical reduction of 3-nitrobenzotrifluorides to 3-trifluoromethylanilines. acs.org This method was performed in a divided cell using a Nafion membrane and a constant current, highlighting a scalable and potentially greener alternative to traditional chemical reductants. acs.org

Chemo-selective Reduction Strategies

In molecules with multiple reducible functional groups, chemo-selective reduction of the nitro group is often necessary. Several reagents and conditions allow for the selective reduction of a nitro group in the presence of other sensitive functionalities.

Some common chemo-selective reduction methods include:

Iron in acidic media: Using iron metal in refluxing acetic acid is a mild and effective method for reducing nitro groups while leaving other reducible groups intact. wikipedia.org

Tin(II) chloride (SnCl₂): This reagent provides a mild method for the reduction of nitro groups to amines and is compatible with various other functional groups. commonorganicchemistry.com

Sodium sulfide (B99878) (Na₂S): Sodium sulfide can be a useful alternative when hydrogenation or acidic conditions are not suitable for the substrate. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in the presence of another and generally does not reduce aliphatic nitro groups. commonorganicchemistry.com

The choice of reducing agent is critical and depends on the specific substrate and the desired outcome. For instance, while lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In this type of reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. fiveable.melibretexts.org The reaction generally proceeds through a two-step mechanism:

The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

A base in the reaction mixture removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

For benzene itself, common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com In the case of this compound, the existing substituents on the aromatic ring will direct any further electrophilic substitution. The nitro group is a strong deactivating group and a meta-director, while the bromine atom is a deactivating group but an ortho-, para-director. The trifluoromethyl group is also strongly deactivating and a meta-director. The interplay of these directing effects will determine the position of any incoming electrophile.

Mechanistic Studies of Fluoroalkylation Reactions

Fluoroalkylation reactions, particularly trifluoromethylation, are of significant interest due to the unique properties that the trifluoromethyl group imparts to molecules, such as increased lipophilicity and metabolic stability. semanticscholar.org These reactions often proceed via radical mechanisms. conicet.gov.ar

Several methods exist for generating trifluoromethyl radicals (•CF₃) for these reactions. semanticscholar.org One common approach involves the use of reagents like trifluoromethyl iodide (CF₃I) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois reagent). semanticscholar.org The generation of •CF₃ radicals can be initiated by photolysis, heating, or through redox processes involving transition metals. semanticscholar.org

The mechanism of fluoroalkylation can involve different pathways depending on the specific reagents and conditions. For example, in visible light-mediated photocatalysis, an excited-state photocatalyst can initiate an electron transfer process to generate the fluoroalkyl radical. conicet.gov.ar Another pathway involves the formation of electron donor-acceptor (EDA) complexes that can absorb light and trigger the desired transformation. conicet.gov.ar

Radical Reaction Mechanisms Involving Trifluoromethylated Species

The trifluoromethyl group in this compound can influence its participation in radical reactions. The generation of trifluoromethyl radicals is a key step in many trifluoromethylation reactions. semanticscholar.org

One of the earliest methods for generating trifluoromethyl radicals was the homolysis of the C-I bond in trifluoromethyl iodide (CF₃I) upon irradiation or heating. semanticscholar.org These radicals can then add to unsaturated systems like alkenes. semanticscholar.org

Another important method involves the oxidation of trifluoromethyl reagents. The Langlois reagent (CF₃SO₂Na), in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH), can generate trifluoromethyl radicals. semanticscholar.org Transition metals can also play a role in generating these radicals through single-electron transfer (SET) processes, where the metal acts as a reductant for the trifluoromethylating agent. semanticscholar.org

Spectroscopic Characterization and Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules. compoundchem.com For fluorinated compounds like 5-Bromo-2-nitrobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton NMR (¹H NMR) is instrumental in defining the substitution patterns on the benzene (B151609) ring. The chemical shifts of aromatic protons are influenced by the electronic effects of the substituents. Protons on an aromatic ring typically resonate in the range of 6.5-8.0 ppm. libretexts.org In derivatives of this compound, the electron-withdrawing nature of the nitro (NO₂) and trifluoromethyl (CF₃) groups, along with the bromine (Br) atom, significantly influences the chemical shifts of the remaining aromatic protons.

For instance, in the ¹H NMR spectrum of 5-bromo-2-(trifluoromethyl)pyridine, a related compound, the aromatic protons appear as distinct signals, with a doublet at 8.82 ppm, a doublet of doublets at 8.05 ppm, and another doublet at 7.61 ppm. rsc.org The coupling patterns between adjacent protons provide crucial information about their relative positions on the aromatic ring. The integration of the signals confirms the number of protons in each environment.

Interactive Table: ¹H NMR Data for Aromatic Protons in a 5-Bromo-2-(trifluoromethyl)pyridine Derivative

Proton SignalChemical Shift (ppm)Multiplicity
H-α8.82d
H-β8.05dd
H-γ7.61d
d = doublet, dd = doublet of doublets

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. Aromatic carbons generally appear in the region of 120-150 ppm. libretexts.org

In the case of this compound derivatives, the carbon attached to the electron-withdrawing CF₃ group exhibits a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The carbons bonded to the nitro group and bromine also show distinct chemical shifts. For example, in a derivative, the carbon of the CF₃ group can show a quartet with a large coupling constant (e.g., J = 275.8 Hz). rsc.org

Interactive Table: Typical ¹³C NMR Chemical Shift Ranges

Carbon TypeChemical Shift Range (ppm)
Aromatic C-H120-150
Aromatic C-Br~120
Aromatic C-NO₂~150
Aromatic C-CF₃120-140 (quartet)
CF₃~123 (quartet)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. ucla.edu The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it very sensitive to subtle changes in the electronic environment. ucla.edu

In this compound, the three fluorine atoms of the trifluoromethyl group are equivalent and thus exhibit a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides a sensitive probe of the electronic effects within the molecule. For instance, in several trifluoromethyl-containing pyridine (B92270) derivatives, the ¹⁹F NMR signal for the CF₃ group appears as a singlet in the range of -66 to -69 ppm. rsc.org

The unique properties of ¹⁹F NMR also make it a valuable tool for biological studies. Fluorine is virtually absent in biological systems, so introducing a fluorine-containing tag, such as a trifluoromethyl group, allows for the study of biomolecules in their native environment with minimal background interference. ucla.edunih.gov This has applications in studying protein structure, folding, and ligand binding. ucla.edunih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

IR and Raman spectra reveal the characteristic vibrational frequencies of different bonds. In this compound, key functional groups give rise to distinct peaks. The nitro group (NO₂) exhibits strong symmetric and asymmetric stretching vibrations. The C-Br stretching vibration is also observable, typically in the lower frequency region of the spectrum. ijtsrd.com The vibrations of the C-F bonds in the trifluoromethyl group also produce characteristic absorptions.

Interactive Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
NO₂Asymmetric Stretch1530-1560
NO₂Symmetric Stretch1345-1385
C-F (in CF₃)Stretching1100-1200
C-BrStretching500-600
Aromatic C=CStretching1400-1600
Aromatic C-HStretching3000-3100

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy. esisresearch.org Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental IR and Raman spectra, a more detailed and accurate assignment of the observed vibrational modes can be achieved. esisresearch.orgresearchgate.net This correlative approach is particularly useful for complex molecules where spectral overlap can make assignments challenging. For related bromo-nitro substituted aromatic compounds, computational studies have been successfully used to assign the vibrational modes observed in FT-IR and FT-Raman spectra. researchgate.net

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The presence of bromine, a nitro group, and a trifluoromethyl group on the benzene ring results in characteristic fragmentation patterns that are key to its identification.

When subjected to mass spectrometry, particularly using techniques like electron ionization (EI), the molecule undergoes fragmentation in predictable ways. The molecular ion peak (M+) is a crucial starting point for analysis. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), the mass spectrum of this compound will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2). libretexts.org This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.org

The fragmentation of nitroaromatic compounds is complex and can involve competitive pathways. bohrium.comresearchgate.net Common fragmentation patterns for compounds containing both nitro and halogen groups include the loss of radicals such as •NO, •NO₂, and •Br, or the loss of neutral molecules like HNO₂ and HBr. bohrium.comresearchgate.net The chemical environment, including the presence of other substituents, influences which fragmentation pathways are favored. researchgate.net The benzene ring and the nitro group are significant in directing the fragmentation process. nih.gov

For this compound (molar mass ≈ 270.00 g/mol ), the analysis would reveal a molecular ion and several key fragment ions. sigmaaldrich.comnist.gov The fragmentation process often begins with the loss of the nitro group (NO₂, 46 Da) or a nitrosyl radical (•NO, 30 Da). Subsequent fragmentation may involve the loss of the bromine atom or cleavage of the trifluoromethyl group.

Table 1: Predicted Mass Spectrometry Data for this compound This table presents predicted mass-to-charge ratios (m/z) for potential adducts and fragments of this compound based on its chemical structure and common ionization processes. Actual experimental values may vary slightly.

Ion Type Predicted m/z Description
[M]+268.9 / 270.9Molecular ion containing 79Br / 81Br
[M-NO₂]+222.9 / 224.9Loss of a nitro group (NO₂)
[M-Br]+191.0Loss of a bromine atom
[M-NO₂-CF₃]+154.0 / 156.0Sequential loss of NO₂ and CF₃
[M+H]+269.9Protonated molecular ion uni.lu
[M+Na]+291.9Sodium adduct uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. libretexts.org For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The primary transitions observed in the 200-800 nm range are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. libretexts.org

The structure of this compound contains several chromophores—the benzene ring, the nitro group (NO₂), and the trifluoromethyl group (CF₃)—and an auxochrome, the bromine atom (Br). These groups influence the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax).

Substituents on a benzene ring can cause shifts in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). acs.org

Nitro Group (NO₂): As a powerful electron-withdrawing group and chromophore, the nitro group typically causes a significant bathochromic shift of the primary benzene absorption bands.

Bromine Atom (Br): Halogens are considered auxochromes that can also induce a red shift in the absorption spectrum.

Trifluoromethyl Group (CF₃): This electron-withdrawing group generally produces only a small shift in the absorption spectrum. acs.org

Table 2: General UV-Vis Absorption Characteristics and Electronic Transitions This table outlines the expected electronic transitions for the chromophores present in this compound and the typical effects of its substituents on the UV-Vis spectrum.

Chromophore/Group Electronic Transition Type Expected Effect on Spectrum
Benzene Ringπ → πProvides fundamental absorption bands (E and B bands).
Nitro Group (-NO₂)n → π and π → πCauses a strong bathochromic (red) shift of the main absorption bands.
Bromine (-Br)n → σActs as an auxochrome, typically causing a bathochromic shift.
Trifluoromethyl (-CF₃)-Induces a minor shift in absorption bands. acs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various other properties, providing a balance between accuracy and computational cost. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For a molecule like 5-Bromo-2-nitrobenzotrifluoride, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Conformational analysis further explores the potential energy surface to identify different stable conformers (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. researchgate.netchemrxiv.org In the case of this compound, this would particularly focus on the rotation of the nitro (NO₂) and trifluoromethyl (CF₃) groups relative to the benzene (B151609) ring. Although specific conformational analysis studies for this compound are not documented in the searched literature, studies on similar molecules like 5-bromo-5-nitro-1,3-dioxane (B1667936) have been performed using DFT methods to identify global energy minima and transition states between conformers. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for understanding and predicting chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the spatial distribution of these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For large systems where canonical orbitals are delocalized, concepts like frontier molecular orbitalets (FMOLs) have been developed to pinpoint the locality of chemical reactivity. researchgate.net

While the principles of FMO theory are well-established, specific calculations detailing the HOMO-LUMO energies and orbital distributions for this compound are not available in the searched results.

Spectroscopic Property Simulations and Validation

Computational methods, particularly DFT, are routinely used to simulate various types of spectra, including infrared (IR), Raman, and UV-Visible. nih.govnih.gov By calculating the harmonic vibrational frequencies, chemists can predict the positions of peaks in IR and Raman spectra. researchgate.net These theoretical spectra can then be compared with experimental data to validate the accuracy of the computational model and aid in the assignment of vibrational modes. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra. nih.gov Although the NIST Chemistry WebBook lists the availability of experimental IR and mass spectrum data for this compound, a direct comparison with simulated spectra from dedicated computational studies is not present in the available literature. nist.gov

Quantum Chemical Calculations for Mechanistic Insights

Beyond static properties, quantum chemical calculations provide profound insights into the dynamics of chemical reactions, mapping out the entire reaction pathway.

Transition State Characterization and Activation Energy Determination

To understand a chemical reaction's mechanism, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for reactants to be converted into products. Quantum chemical calculations can locate the geometry of the TS and determine its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. mdpi.com

While this methodology is standard, specific studies characterizing transition states or determining activation energies for reactions involving this compound have not been found in the searched literature.

Enthalpy-Entropy Compensation Effects in Reaction Pathways

This effect is often studied to understand the driving forces of a reaction, such as ligand binding or conformational changes. nih.gov The compensation is frequently a result of the interplay between the strength of interactions (enthalpy) and the loss of motional freedom (entropy). rsc.org For example, in protein denaturation kinetics, EEC is often observed and can be linked to the properties of the transition state. mdpi.com No specific investigations into enthalpy-entropy compensation effects for reaction pathways involving this compound are available in the searched results.

Data Tables

Molecular Docking Studies for Biological Interactions

While specific, in-depth molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of this research can be understood from studies on analogous compounds. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target, such as a protein or enzyme, to estimate the affinity and activity of the molecule.

For instance, molecular docking analyses have been successfully applied to other nitro-substituted aromatic compounds to explore their potential as therapeutic agents. Studies on nitro-substituted benzamide (B126) derivatives have used docking to investigate their binding efficiency to enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key targets in anti-inflammatory drug development. nih.gov Such studies reveal that the orientation, number of nitro groups, and polarizability are critical factors for effective binding. nih.gov These findings suggest a potential pathway for investigating the bioactivity of this compound, should a biological target be identified.

Although direct biological docking data is scarce, computational methods have been used to study the reactivity of this compound. A quantum chemical study investigated the reaction between this compound and a potassium salt of 5-methyl-1H-tetrazole. shd.org.rs This type of study uses computational theory to model the geometries of molecules and calculate the energies involved in a chemical reaction, providing insight into the reaction mechanism. shd.org.rs

Table 1: Quantum Chemical Study of a this compound Reaction

Study Component Description Reference
Reactants This compound and potassium salt of 5-methyl-1H-tetrazole shd.org.rs
Methodology Geometries of stationary points were optimized at the ωB97X-D4/def2-TZVP(-f) level of theory. Single-point energies were calculated using the DLPNO-CCSD(T) method. shd.org.rs
Objective To study the reaction mechanism between the two compounds from a theoretical standpoint. shd.org.rs

This research highlights how computational tools are applied to understand the chemical behavior and reactivity of this compound, which is a foundational step before exploring its potential biological interactions through more specific docking studies. shd.org.rs

Kinetic Modeling and Computational Fluid Dynamics for Process Optimization

Detailed kinetic modeling and Computational Fluid Dynamics (CFD) studies for the industrial process optimization of this compound synthesis are not widely reported in peer-reviewed journals. Such studies are often conducted internally by chemical manufacturers and are considered proprietary information. However, the application of these computational tools is standard practice for optimizing the production of specialty chemicals.

Kinetic Modeling involves developing mathematical models to describe the rates of chemical reactions and how they are influenced by various parameters. For the synthesis of this compound, a kinetic model would be invaluable for:

Predicting Yield and Selectivity: Understanding how temperature, pressure, reactant concentrations, and catalyst loading affect the formation of the desired product versus unwanted byproducts.

Process Control: Developing control strategies to maintain optimal reaction conditions, ensuring consistent product quality and maximizing throughput.

Safety Analysis: Identifying conditions that could lead to runaway reactions or the formation of hazardous intermediates.

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In the context of chemical synthesis, CFD is used to simulate the environment within a chemical reactor. A CFD model for the production of this compound could be used to:

Optimize Reactor Design: Simulate mixing, heat transfer, and mass transfer within the reactor to ensure that reactants are distributed evenly and that the reaction temperature is uniform, preventing hot spots that could lead to side reactions or safety hazards.

Scale-Up Analysis: Predict how the process will behave in larger reactors, which is a critical step in moving from laboratory-scale synthesis to full-scale industrial production. Effective scale-up ensures that the process remains efficient and safe.

Table 2: Potential Parameters for Computational Process Optimization of this compound Synthesis

Study Type Key Parameters Investigated Potential Outcomes

| Kinetic Modeling | Temperature, Pressure, Reactant Ratios, Catalyst Concentration | - Rate equations

  • Prediction of reaction time
  • Maximization of product yield
  • Minimization of impurities | | Computational Fluid Dynamics (CFD) | Reactor Geometry, Impeller Speed, Baffle Configuration, Fluid Viscosity, Heat Transfer Coefficients | - Visualization of flow patterns
  • Identification of poor mixing zones
  • Optimization of heat removal
  • Safe and efficient process scale-up |
  • While specific published models for this compound are lacking, the principles of kinetic modeling and CFD represent the state-of-the-art approach for ensuring its synthesis is as efficient, safe, and cost-effective as possible.

    Advanced Applications in Pharmaceutical and Agrochemical Synthesis

    Role as a Key Intermediate in Drug Discovery and Development

    The structural motifs present in 5-bromo-2-nitrobenzotrifluoride are commonly found in a wide range of biologically active compounds. Its utility as a starting material or key intermediate allows for the efficient synthesis of novel drug candidates. nbinno.com

    This compound is identified as a crucial intermediate in the development of anti-inflammatory and analgesic drugs. nbinno.com The bromo-nitroaromatic core is a versatile scaffold that can be chemically modified to produce a variety of heterocyclic systems and other complex molecules known to possess therapeutic activities. For instance, related nitro-containing compounds have been used to synthesize benzimidazole (B57391) derivatives that exhibit significant analgesic effects. jocpr.com

    The synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) often involves intermediates with similar functionalities. For example, the anti-inflammatory drug loxoprofen (B1209778) is synthesized using a related halogenated aromatic compound, 5-bromo-2-chloropyridine. nbinno.com The development of novel ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic agents also highlights the strategy of using functionalized aromatic rings as a foundation for building more complex therapeutic molecules. cardiff.ac.uk

    Table 1: Application of Related Intermediates in Anti-inflammatory and Analgesic Drug Synthesis

    Intermediate Class Therapeutic Agent Class Example Application Reference
    Nitro-aromatics Benzimidazole Derivatives Synthesis of compounds with analgesic activity jocpr.com
    Bromo-chloro-pyridines Propionic Acid Derivatives Synthesis of the anti-inflammatory drug Loxoprofen nbinno.com
    Bromo-fluoro-benzonitriles Quinazolines Development of compounds for anti-inflammatory applications ossila.com
    Substituted Quinolines Ibuprofen Conjugates Creation of novel anti-inflammatory and analgesic candidates cardiff.ac.uk

    The true value of this compound in modern drug discovery lies in its role as a building block for molecules designed to interact with specific biological targets. nbinno.com Many diseases are driven by the dysregulation of specific enzyme or receptor pathways. Anti-inflammatory drugs, for example, often target cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) enzymes to prevent the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.comnih.gov

    The distinct functional groups on this compound allow medicinal chemists to systematically build molecules that can fit into the active sites of such target proteins. The nitro group can be reduced to an amine, which can then be used to form amides, sulfonamides, or heterocyclic rings. The bromine atom is ideal for carbon-carbon bond-forming reactions, such as Suzuki or Stille couplings, enabling the attachment of other molecular fragments.

    A pertinent example involves the related intermediate, 5-bromo-2-nitropyridine, which is used to synthesize potent inhibitors of the TIE-2 and VEGFR-2 tyrosine kinase receptors. chemicalbook.com These receptors are critical in angiogenesis (the formation of new blood vessels), a key process in tumor growth and certain inflammatory diseases. This demonstrates how a bromo-nitro aromatic scaffold can be the starting point for creating highly specific, pathway-targeted therapeutics.

    Table 2: Biological Pathways Targeted by Molecules Derived from Aromatic Intermediates

    Biological Pathway Therapeutic Goal Role of Intermediate Example of Related Intermediate Reference
    Cyclooxygenase (COX) / 5-Lipoxygenase (5-LOX) Reduction of inflammation and pain Scaffold for building enzyme inhibitors Thiourea derivatives of naproxen mdpi.comnih.gov
    TIE-2 / VEGFR-2 Tyrosine Kinase Inhibition of angiogenesis Foundation for synthesizing receptor inhibitors 5-Bromo-2-nitropyridine chemicalbook.com
    Gout-Related Enzyme Pathways Treatment of gout Key intermediate for drug synthesis 5-Bromo-2-fluorobenzonitrile for Febuxostat google.com

    Precursor for Agrochemicals: Pesticides, Herbicides, and Fungicides

    The utility of this compound extends to the agrochemical industry, where it serves as a precursor for a range of products designed to protect crops. nbinno.com It is utilized in the synthesis of pesticides, herbicides, and fungicides. nbinno.com The trifluoromethyl group is particularly important in agrochemicals, as it can enhance the biological activity, metabolic stability, and uptake of the final product.

    The synthesis of modern agrochemicals often relies on halogenated and nitrated aromatic intermediates. For example, the herbicide Fluazifop-p-butyl and the fungicide Azoxystrobin are synthesized using 5-bromo-2-chloropyridine, an intermediate with a similar substitution pattern. nbinno.com The presence of the nitro and bromo groups on the this compound ring provides handles for synthetic transformations that lead to these potent agrochemicals.

    Table 3: Agrochemical Applications of Related Aromatic Intermediates

    Agrochemical Type Example Product Key Intermediate Reference
    Herbicide Fluazifop-p-butyl 5-Bromo-2-chloropyridine nbinno.com
    Fungicide Azoxystrobin 5-Bromo-2-chloropyridine nbinno.com
    General Pesticide Various 2-Nitro-5-bromopyridine google.com

    Design and Synthesis of Complex Organic Architectures

    Beyond its specific applications in pharmaceuticals and agrochemicals, this compound is a valuable tool for synthetic organic chemists aiming to construct complex molecular architectures. nbinno.comhsppharma.com The differential reactivity of its functional groups allows for a stepwise and controlled approach to building intricate molecules.

    The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromine atom provides a site for various metal-catalyzed cross-coupling reactions. The nitro group itself can be readily transformed into other functionalities, most commonly an amino group, which opens up a vast array of subsequent chemical reactions. This multi-faceted reactivity allows chemists to use this compound as a linchpin in multi-step syntheses, adding different molecular components in a planned sequence to arrive at a complex final structure.

    Table 4: Synthetic Utility of Functional Groups in this compound

    Functional Group Potential Transformation Synthetic Reaction Type Purpose in Complex Synthesis
    Nitro Group (-NO₂) Reduction to Amine (-NH₂) Catalytic Hydrogenation, Metal Reduction Introduces a versatile nucleophilic site for forming amides, heterocycles, etc.
    Bromo Group (-Br) Replacement with Carbon, Nitrogen, or Oxygen Suzuki, Heck, Buchwald-Hartwig Coupling Enables the connection of different aromatic or aliphatic fragments.
    Aromatic Ring Nucleophilic Substitution SNAr Reaction Allows for the introduction of nucleophiles (e.g., alkoxides, amines).
    Trifluoromethyl Group (-CF₃) N/A (Modifies Reactivity) N/A Enhances electrophilicity of the ring and can improve the properties of the final molecule.

    Applications in Materials Science and Polymer Chemistry

    Synthesis of Fluorinated Polymers and Advanced Materials

    The presence of the trifluoromethyl group is crucial for the synthesis of fluorinated polymers. This group imparts unique characteristics to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific electronic properties.

    While direct synthesis of polyimides from 5-Bromo-2-nitrobenzotrifluoride is not extensively documented, its derivatives are key precursors for high-performance polyimides. The compound can be used to synthesize novel diamine monomers, which are the fundamental building blocks of polyimides. For instance, 2-Bromo-5-nitrobenzotrifluoride (B1266209) can be a starting material for creating unsymmetrical diamine monomers that contain both a benzimidazole (B57391) ring and a trifluoromethyl group, such as 6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazole. chemicalbook.com

    These specialized diamine monomers are then polymerized with dianhydrides to form polyimides. The incorporation of the trifluoromethyl group into the polymer backbone significantly enhances the properties of the resulting polyimides.

    Key Enhancements from Trifluoromethyl Group Incorporation:

    Increased Glass Transition Temperature (Tg): The bulky, rigid -CF3 group restricts segmental motion of the polymer chains, leading to higher thermal stability.

    Improved Solubility: The fluorine content often improves the solubility of the polyimides in organic solvents, which facilitates processing.

    Lower Dielectric Constant: The -CF3 group can decrease the polarizability and moisture absorption of the polymer, resulting in materials with low dielectric constants suitable for microelectronics.

    Polyimides are known for their exceptional thermal resistance, with some able to withstand continuous service temperatures of 250–300°C. fluorocarbon.co.uk

    The unique properties conferred by the trifluoromethyl group make polymers derived from this compound valuable for demanding applications in the electronics and aerospace industries.

    Electronic Applications: Trifluoromethyl-substituted polymers are sought after as low dielectric materials for use in electronic packaging and as interlayer dielectrics in integrated circuits. nasa.gov The fluorine atoms reduce the material's polarizability, which is critical for minimizing signal delay and cross-talk in high-frequency applications.

    Aerospace Applications: The aerospace sector requires materials that are lightweight, strong, and can withstand extreme temperature fluctuations and harsh environments. fluorocarbon.co.uk Polymers incorporating the trifluoromethyl moiety exhibit several desirable characteristics for this industry.

    Thermal Stability: Fluorinated polymers, including polyimides, are used for insulation, wire coatings, and thermal blankets on spacecraft and satellites due to their ability to resist extreme temperatures, from cryogenic cold to the heat of atmospheric re-entry. fluorocarbon.co.uk

    Weight Reduction: High-performance polymers offer a superior strength-to-weight ratio compared to metals. Replacing metal components with polymer composites can lead to significant weight savings, improving fuel efficiency and payload capacity in aircraft. fluorocarbon.co.uk

    Chemical Resistance: The inherent stability of the C-F bond contributes to the polymer's resistance to fuels, hydraulic fluids, and other corrosive chemicals encountered in aerospace environments.

    Application AreaDesired PropertyRole of Trifluoromethyl GroupExample Polymer Type
    Electronics Low Dielectric ConstantReduces polarizability and moisture absorption. nasa.govFluorinated Polyimides
    Aerospace High Thermal StabilityIncreases glass transition temperature. fluorocarbon.co.ukPolyimides, Poly(ether ketones) fluorocarbon.co.uknasa.gov
    Aerospace Weight SavingsContributes to high strength-to-weight ratio. fluorocarbon.co.ukFiber-Reinforced Polymer Composites researchgate.netkinampark.com
    Aerospace Chemical ResistanceEnhances inertness to corrosive fluids. chemimpex.comFluorinated Polymers

    Development of Specialty Chemicals and Functional Materials

    This compound is a versatile intermediate in the synthesis of various specialty chemicals and functional materials beyond polymers. Its reactivity allows for its transformation into a range of derivatives with specific functions.

    It is used as a precursor for liquid crystal materials, where the rigidity and polarity of the molecule are key attributes. google.com Furthermore, it can be used to prepare complex organic molecules such as 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO), indicating its utility in creating materials with specific optical or electronic properties. chemicalbook.com The synthesis of 2-bromo-5-fluorobenzotrifluoride, an important pharmaceutical intermediate, can also start from related benzotrifluoride (B45747) structures, highlighting the role of this chemical family in diverse fields. google.comgoogle.com

    Study of Fluorine Atom Influence on Polymer Properties and Reactivity

    The incorporation of fluorine atoms, particularly in the form of the trifluoromethyl group, has a profound and well-studied impact on the properties of polymers and other organic molecules. The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.com

    Key Influences of the Trifluoromethyl Group:

    Thermal and Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond. mdpi.com This inherent strength translates to increased thermal and metabolic stability in the final polymer, making it resistant to degradation. chemimpex.com

    Lipophilicity and Solubility: The -CF3 group generally increases the lipophilicity of a molecule, which can affect its interaction with other materials and its solubility in various solvents. mdpi.com This property is crucial in designing polymers with specific surface properties or for applications requiring controlled miscibility.

    Intermolecular Interactions: The trifluoromethyl group is larger than a methyl group and can influence polymer chain packing and morphology. mdpi.com It can enhance hydrophobic interactions while its electron-withdrawing nature can affect hydrogen bonding and electrostatic interactions with other molecules or surfaces. mdpi.comnih.gov

    Reactivity Modification: The strong inductive effect of the -CF3 group can alter the reactivity of adjacent functional groups on the aromatic ring, influencing polymerization reactions and the subsequent chemical modifications of the polymer.

    Research into fluorinated compounds consistently demonstrates that the strategic placement of fluorine atoms and -CF3 groups is a powerful tool for tuning the physical and chemical properties of materials to meet the demands of advanced applications. nih.gov

    Environmental Fate and Remediation Research

    Atmospheric Lifetime and Degradation Pathways

    The presence and persistence of 5-Bromo-2-nitrobenzotrifluoride in the atmosphere are determined by its susceptibility to photolytic degradation and its reaction kinetics with atmospheric radicals.

    Photolytic Degradation Studies

    Direct photolysis is a significant degradation pathway for many aromatic compounds in the atmosphere. For brominated aromatic compounds, photodecomposition is a primary environmental transformation route. ua.es The process typically involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the carbon-bromine (C-Br) bond. nih.gov

    Studies on brominated flame retardants (BFRs) indicate that the degree and pattern of bromine substitution on the aromatic ring influence the rate of photodecomposition, with more highly brominated compounds often degrading more readily. ua.es The absorption of light by halogenated aromatics generally occurs in the UV region of the spectrum, and effective photodegradation often requires the presence of photocatalysts. nih.gov For this compound, the C-Br bond is susceptible to reductive debromination upon photoexcitation. nih.gov The primary degradation process is expected to be the nucleophilic reaction of the bromine atom on the benzene (B151609) ring. mdpi.com

    The rate of photodegradation is influenced by the wavelength of light, with shorter wavelengths (higher energy) generally leading to faster degradation. mdpi.com For instance, studies on new brominated flame retardants (NBFRs) have shown that degradation rates are significantly higher under broad-spectrum UV light (180-400 nm) compared to visible light (400-700 nm). mdpi.com

    Reaction Kinetics with Atmospheric Radicals

    In the troposphere, the primary oxidant is the hydroxyl radical (•OH). The reaction with •OH is a major removal mechanism for many organic compounds. The rate of this reaction is a critical factor in determining the atmospheric lifetime of a chemical. For nitroaromatic compounds like nitrobenzene, the reaction with hydroxyl radicals has been studied, showing a complex, non-Arrhenius temperature dependence. nih.gov

    Biodegradation and Biotransformation Pathways in Environmental Systems

    The biodegradation of this compound is expected to be challenging due to the presence of the nitro group, the trifluoromethyl group, and the bromine atom, all of which contribute to the recalcitrance of the molecule. nih.govnih.gov Halogenated nitroaromatic compounds are recognized as persistent environmental pollutants. researchgate.net

    Microorganisms have, however, evolved pathways to degrade a variety of synthetic nitroaromatic compounds. nih.gov The general strategy for the bacterial metabolism of nitroaromatics often involves initial oxidative reactions catalyzed by dioxygenase enzymes, which can lead to the removal of the nitro group. nih.gov

    For halogenated nitrophenols, both bacterial and fungal degradation has been observed. mdpi.com Filamentous fungi, with their extensive mycelial networks, are particularly promising for the bioremediation of contaminated soils as they can effectively immobilize toxic substances through bioadsorption. mdpi.com Some fungal species, like Caldariomyces fumago, have demonstrated the ability to degrade chlorinated and fluorinated nitrophenols. dntb.gov.ua

    The degradation of chlorinated nitroaromatic compounds can proceed through various pathways, including the initial removal of the nitro group or the halogen. researchgate.net Given the structure of this compound, potential biotransformation pathways could involve:

    Nitroreduction: The reduction of the nitro group to an amino group is a common initial step in the biodegradation of nitroaromatics.

    Dehalogenation: The removal of the bromine atom, which can occur under both aerobic and anaerobic conditions.

    Dioxygenase attack: The enzymatic incorporation of two oxygen atoms into the aromatic ring, leading to ring cleavage.

    However, the combination of a bromo, a nitro, and a trifluoromethyl group on the same aromatic ring likely makes this compound highly resistant to microbial attack.

    Adsorption and Mobility in Soil and Aquatic Environments

    The mobility of this compound in soil and aquatic systems is primarily controlled by its sorption to soil organic matter and sediment. The octanol-water partition coefficient (Kow) is a key indicator of a chemical's tendency to sorb to organic carbon. The estimated XLogP3 value for this compound is 3.9, indicating a significant potential for sorption to organic matter. nih.gov

    The sorption of organic chemicals to soil is influenced by several factors, including the organic carbon content of the soil, soil pH, and the chemical's properties. researchgate.net For fluorinated compounds, sorption generally increases with the length of the perfluorocarbon chain. nih.govflemingcollege.ca While this compound is not a long-chain perfluoroalkyl substance (PFAS), the presence of the trifluoromethyl group will influence its sorption behavior.

    Studies on the herbicide fluometuron (B1672900) and its trifluoromethyl-containing metabolites have shown that sorption is strongly related to the organic carbon content of the soil. nih.gov Metabolites with non-substituted amino groups, which could be formed from the reduction of the nitro group of this compound, tend to have a greater affinity for soil organic matter. nih.gov

    The pH of the soil and water can also affect the sorption of some organic compounds, although for neutral compounds like this compound, the effect of pH on sorption to soil organic matter is expected to be minimal. researchgate.net However, the net surface charge of soil organic matter can play a role. nih.govflemingcollege.ca In general, due to its hydrophobicity, this compound is expected to have low to moderate mobility in soil, with a higher tendency to be retained in soils with high organic matter content.

    Methodologies for Environmental Monitoring and Trace Analysis

    The detection and quantification of this compound in environmental samples like water and soil require sensitive analytical methods. Given its identity as a nitroaromatic compound, several established methods for this class of chemicals are applicable.

    Sample Preparation: For water samples, pre-concentration is often necessary to reach the low detection limits required for environmental monitoring. Solid-phase extraction (SPE) is a common technique used for extracting nitroaromatic compounds from water. oup.com For soil samples, extraction with a suitable organic solvent would be the initial step.

    Analytical Techniques: A variety of chromatographic techniques are well-suited for the analysis of nitroaromatic compounds:

    Gas Chromatography (GC): GC coupled with an electron capture detector (GC-ECD) is highly sensitive for halogenated and nitro-containing compounds. oup.com GC combined with tandem mass spectrometry (GC-MS/MS) offers high selectivity and sensitivity, allowing for quantification at the nanogram-per-liter level in water samples. nih.gov

    High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (HPLC-UV) is another standard method for the analysis of nitroaromatics, as specified in EPA Method 8330 for explosives. oup.com

    Solid-Phase Microextraction (SPME): SPME coupled with infrared (IR) spectroscopy or GC can be used as a screening method for nitroaromatic compounds in water. nih.gov

    The choice of method depends on the required detection limits, the sample matrix, and the available instrumentation. For trace analysis of this compound, GC-MS/MS would likely provide the best combination of sensitivity and specificity.

    Future Research Directions and Emerging Applications

    Exploration of Novel Reaction Pathways and Catalytic Systems

    The development of new synthetic routes and catalytic systems for the transformation of 5-Bromo-2-nitrobenzotrifluoride is a key area of ongoing research. The reactivity of the compound is dominated by the chemistry of its functional groups, allowing for a range of chemical modifications.

    A significant focus is on the selective reduction of the nitro group to an amino group, which is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. While traditional methods using reagents like iron in the presence of hydrochloric acid or catalytic hydrogenation with Raney nickel are effective, they often require harsh conditions and can lack selectivity, especially in the presence of other reducible functional groups. youtube.com Therefore, research is being directed towards developing milder and more selective catalytic systems. For instance, the use of palladium-based catalysts in hydrogenation reactions is being explored to achieve higher yields and purities under more controlled conditions. google.com

    Another area of interest is the development of novel cross-coupling reactions involving the bromine atom. Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are being investigated to form new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions would enable the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this compound.

    Furthermore, the synthesis of related compounds, such as 2-bromo-5-fluorobenzotrifluoride, highlights the potential for nucleophilic aromatic substitution reactions. A patented method describes the synthesis of this compound starting from m-fluorobenzotrifluoride, involving nitration, reduction of the nitro group, and subsequent diazotization and bromination. google.com This multi-step synthesis underscores the importance of developing efficient and high-yielding reaction pathways.

    Development of Green Chemistry Approaches for Synthesis

    In line with the growing emphasis on sustainable chemical manufacturing, the development of green chemistry approaches for the synthesis of this compound and its derivatives is a critical research direction. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

    One promising approach is the use of continuous-flow microreactors for nitration and other reactions. researchgate.net Compared to traditional batch reactors, microreactors offer enhanced mass and heat transfer, leading to better control over reaction parameters, improved safety, higher yields, and reduced formation of byproducts. researchgate.net For example, a continuous-flow process for the synthesis of 5-fluoro-2-nitrobenzotrifluoride (B123530) has been developed, demonstrating the potential of this technology for the safer and more efficient production of related compounds. researchgate.net

    The use of solid acid catalysts is another area of investigation for nitration reactions, aiming to replace hazardous liquid acids like sulfuric acid. researchgate.net While challenges such as catalyst deactivation remain, research into more robust and regenerable solid acid catalysts is ongoing. researchgate.net

    Expansion of Biomedical and Materials Science Applications

    The unique combination of functional groups in this compound and its derivatives makes them attractive candidates for a range of applications in biomedical and materials science.

    In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.com For example, it is a key building block for the synthesis of certain anti-inflammatory and analgesic drugs. nbinno.com The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making trifluoromethyl-containing compounds highly sought after in drug discovery. The bromo and nitro functionalities provide handles for further chemical modifications to generate diverse libraries of compounds for biological screening. For instance, its isomer, 2-Bromo-5-nitrobenzotrifluoride (B1266209), is used in the preparation of a new unsymmetrical diamine monomer, 6,4′-diamino-2′-trifluoromethyl-2-phenylbenzimidazole, which contains a benzimidazole (B57391) ring, a common scaffold in medicinal chemistry. sigmaaldrich.comchemicalbook.com

    In materials science, the incorporation of trifluoromethyl groups can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. 2-Bromo-5-nitrobenzotrifluoride has been used in the synthesis of 2,5-bis[(4-nitro-2-trifluoromethylphenoxy)-phenyl]diphenylphosphine oxide (BNTFDPO), a material with potential applications in electronics or as a high-performance polymer. sigmaaldrich.comchemicalbook.com Furthermore, a method for preparing 2-bromo-5-nitrobenzotrifluoride with high purity has been developed specifically for its use in liquid crystal synthesis, highlighting its potential in display technologies. google.com

    Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, and the study of compounds like this compound is no exception. These computational tools can accelerate the discovery and development of new molecules and materials by predicting their properties and reaction outcomes. aimlic.comnih.gov

    Furthermore, AI can be used to predict the biological activity and toxicity of novel compounds based on their chemical structure. aimlic.comacs.org This is particularly valuable in drug discovery, where it can help to identify promising lead compounds and flag potential safety issues early in the development process. By analyzing the structural features of this compound and its derivatives, ML models can predict their potential as therapeutic agents for various diseases. aimlic.comdntb.gov.ua

    In materials science, AI and ML can be employed to predict the properties of new materials, such as their thermal stability, mechanical strength, and electronic properties. aimlic.comnih.gov This enables the computational design of materials with specific functionalities, guiding experimental efforts towards the most promising candidates. The application of these predictive models to derivatives of this compound could lead to the discovery of novel materials with tailored properties for a wide range of applications.

    Q & A

    Q. What are the key physical and chemical properties of 5-Bromo-2-nitrobenzotrifluoride critical for experimental design?

    The compound (CAS: 344-38-7) has a molecular weight of 270.02, a melting point of 41–44°C, and a boiling point of 245.2°C at 760 mmHg . Solubility data indicates partial solubility in alcohols, benzene, and ethers, though specific solvent compatibility should be verified under controlled conditions . Density is reported as 1.8 g/cm³, which is essential for volumetric calculations in synthesis . Note that discrepancies exist in boiling point values (e.g., 33–35°C at 1005 mmHg in one study vs. 245.2°C at atmospheric pressure ), likely due to measurement under reduced pressure vs. standard conditions.

    Q. What are the standard synthetic routes for this compound?

    A common precursor is 2-Chloro-5-nitrobenzotrifluoride (CAS: 777-37-7), which undergoes halogen exchange reactions to introduce bromine . Alternative routes may involve nitration of brominated benzotrifluoride derivatives under controlled acidic conditions. Downstream products like 5-Amino-2-chloro derivatives suggest potential reductive pathways for functional group interconversion .

    Q. What safety precautions are necessary when handling this compound?

    Safety data sheets (SDS) classify it with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Handling requires PPE (gloves, goggles), fume hoods, and avoidance of dust formation. Storage at 0–6°C is recommended for related brominated trifluoromethyl compounds to prevent decomposition .

    Advanced Research Questions

    Q. How can conflicting solubility and boiling point data be resolved in experimental planning?

    Discrepancies in physical properties (e.g., boiling point ) often arise from methodological differences. For example, reduced-pressure measurements yield lower boiling points , while atmospheric-pressure data reflect standard conditions. Researchers should replicate measurements using calibrated equipment and report pressure conditions. Solubility contradictions (e.g., in alcohols vs. ethers ) necessitate empirical verification using HPLC or UV-Vis spectroscopy to assess purity and solvent compatibility .

    Q. What advanced applications exist for this compound in materials science?

    This compound serves as a precursor for synthesizing fluorinated polyimides with high thermal stability and optical transparency. For instance, it has been used to develop organo-soluble polymers containing trifluoromethyl groups, which exhibit low dielectric constants for microelectronics applications . Its nitro and bromo groups also enable cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex aromatic frameworks .

    Q. How can analytical methods be optimized for characterizing this compound?

    • Raman Spectroscopy : The Aldrich Raman library includes spectra for structurally similar brominated benzotrifluorides, providing reference peaks for functional group identification (e.g., C-F stretches at ~1,100 cm⁻¹) .
    • NMR : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl group integrity, with chemical shifts typically near -60 ppm .
    • Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended for purity assessment, as used for related brominated benzoic acids .

    Q. What strategies mitigate side reactions during functionalization of this compound?

    The electron-withdrawing nitro and trifluoromethyl groups deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to bromine. To avoid competing reactions (e.g., reduction of nitro groups), use mild reducing agents like SnCl₂/HCl or catalytic hydrogenation at low temperatures . For nucleophilic substitutions, polar aprotic solvents (DMF, DMSO) enhance reactivity of the bromine leaving group .

    Data Contradiction Analysis

    Q. How should researchers address inconsistencies in reported melting points?

    The melting point range (41–44°C vs. broader ranges in older literature ) may reflect impurities or polymorphic forms. Recrystallization from ethanol or hexane, followed by differential scanning calorimetry (DSC), can isolate pure phases and validate thermal properties . Cross-referencing with high-purity commercial samples (e.g., >98% purity from Thermo Scientific ) is also advised.

    Methodological Recommendations

    • Synthesis : Prioritize halogen-exchange reactions using CuBr in DMF for bromine introduction .
    • Characterization : Combine 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR for structural confirmation .
    • Safety : Implement gas detection systems for HF byproduct monitoring during high-temperature reactions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.